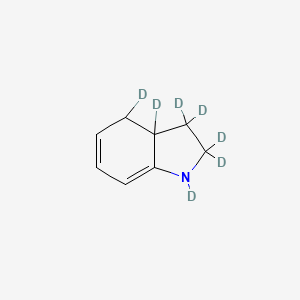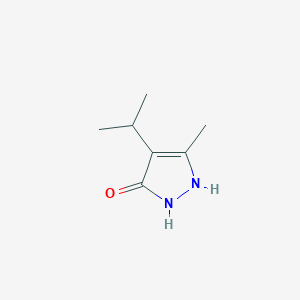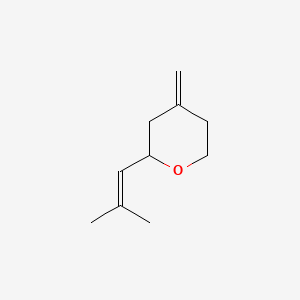
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is a chemical compound with the molecular formula C10H18O. It is a derivative of tetrahydropyran and is known for its unique structural features, including a tetrahydro-4-methylene group and a 2-(2-methyl-1-propenyl) substituent. This compound is also referred to as rose oxide due to its presence in rose oil and its characteristic fragrance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dihydropyran with isoprene in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product. The use of advanced analytical techniques, such as gas chromatography, ensures the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential therapeutic applications, including its use as a fragrance in aromatherapy.
Industry: The compound is used in the fragrance industry due to its pleasant aroma and stability
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the olfactory system, triggering a sensory response that results in the perception of its characteristic fragrance. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-Rose oxide
- trans-Rose oxide
- Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Uniqueness
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its specific structural features, which differentiate it from other similar compounds. Its tetrahydro-4-methylene group and 2-(2-methyl-1-propenyl) substituent contribute to its distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
60857-05-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4-methylidene-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
JRIATCFPZFOVNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1CC(=C)CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


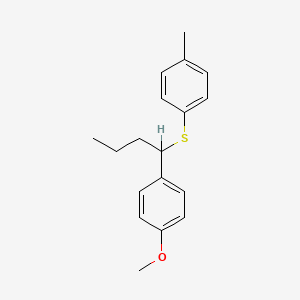
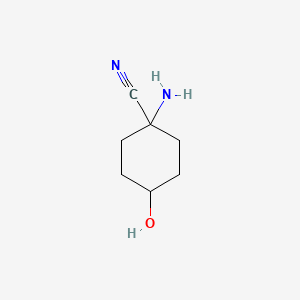
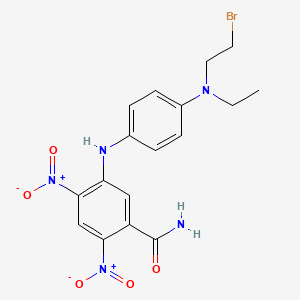
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
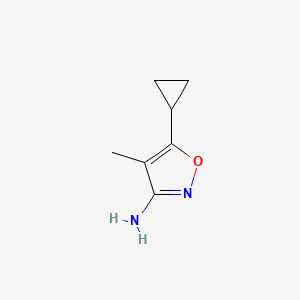
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
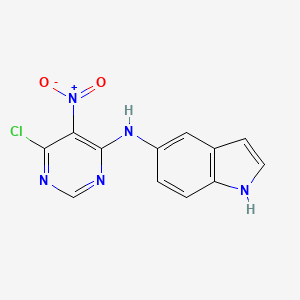
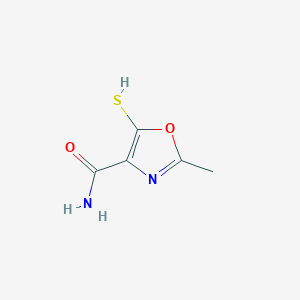
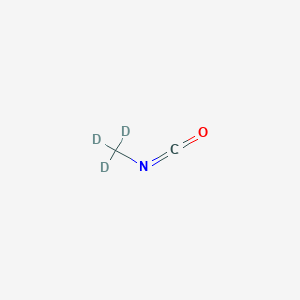
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
